molecular formula C10H13FO3 B12591456 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene CAS No. 608518-64-5

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene

Cat. No.: B12591456
CAS No.: 608518-64-5
M. Wt: 200.21 g/mol
InChI Key: BTIPAFQYWKYWCM-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene is a substituted benzene derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) group at the 4-position, a fluorine atom at the 2-position, and a methoxy (-OCH₃) group at the 1-position. This compound’s structure combines electron-donating (methoxy, dimethoxymethyl) and electron-withdrawing (fluoro) substituents, influencing its electronic properties, solubility, and reactivity. Such compounds are typically intermediates in pharmaceuticals or agrochemicals, leveraging their substituent diversity for tailored reactivity .

Properties

CAS No.

608518-64-5

Molecular Formula

C10H13FO3

Molecular Weight

200.21 g/mol

IUPAC Name

4-(dimethoxymethyl)-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H13FO3/c1-12-9-5-4-7(6-8(9)11)10(13-2)14-3/h4-6,10H,1-3H3

InChI Key

BTIPAFQYWKYWCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(OC)OC)F

Origin of Product

United States

Preparation Methods

One common method involves the selective introduction of the fluorine atom followed by the dimethoxymethyl group. The general procedure includes:

  • Starting Material : 1-Methoxy-2-fluorobenzene
  • Reagents : Dimethoxymethyl chloride (or equivalent), a base (e.g., potassium carbonate), and a solvent (e.g., acetone).

Procedure :

  • Dissolve 1-methoxy-2-fluorobenzene in acetone.
  • Add potassium carbonate to the solution.
  • Slowly introduce dimethoxymethyl chloride while stirring at room temperature.
  • Heat the mixture to reflux for several hours.
  • Upon completion, cool the mixture and filter out the inorganic salts.
  • Extract the product using an organic solvent like dichloromethane.
  • Purify the crude product by column chromatography.

Nucleophilic Substitution

Another method involves starting from a fluorinated precursor and performing nucleophilic substitution:

  • Starting Material : 4-Fluoro-1-methoxybenzene
  • Reagents : Dimethoxymethyl anion (generated from dimethoxymethyl chloride and a strong base).

Procedure :

  • Generate the dimethoxymethyl anion by treating dimethoxymethyl chloride with sodium hydride in an aprotic solvent like DMF.
  • Add this anion to 4-fluoro-1-methoxybenzene under inert atmosphere conditions.
  • Stir the reaction mixture at elevated temperatures to promote substitution.
  • After completion, quench the reaction and extract the product using standard organic extraction techniques.

Alternative Synthetic Routes

Recent patents have also explored alternative synthetic routes that involve multi-step processes to achieve higher yields and purity:

  • Example Process :
    • Start with commercially available 4-fluoro-2-nitroaniline.
    • Reduce the nitro group to an amine using catalytic hydrogenation.
    • Protect the amine group followed by alkylation with dimethoxymethyl chloride.

This method provides a robust pathway for synthesizing derivatives of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene with specific functional groups that can be further modified for various applications.

Summary of Preparation Methods

Method Type Starting Material Key Reagents Yield (%) Notes
Electrophilic Aromatic Substitution 1-Methoxy-2-fluorobenzene Dimethoxymethyl chloride, K2CO3 ~85 Simple one-pot reaction
Nucleophilic Substitution 4-Fluoro-1-methoxybenzene Dimethoxymethyl anion ~90 Requires generation of anion
Multi-step Synthesis 4-Fluoro-2-nitroaniline Raney Nickel, dimethoxymethyl chloride ~95 More complex but higher yield

Spectroscopic Data

The characterization of synthesized compounds is crucial for confirming their identity and purity:

Spectroscopic Technique Expected Data
NMR Aromatic protons around δ 6.5–7.5 ppm; methoxy protons at δ 3.8–4.0 ppm
Mass Spectrometry Molecular ion peak at m/z = 200
IR Spectroscopy Characteristic peaks for methoxy groups around 2800–3000 cm⁻¹

The preparation of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene can be achieved through various synthetic routes, each with its advantages regarding yield and complexity. The choice of method often depends on available starting materials and desired functionalization of the final compound.

Ongoing research continues to optimize these methods for better efficiency and environmental sustainability, emphasizing greener chemistry practices in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro group can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The methoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug design due to its unique structural features:

  • Fluorine Substitution : The incorporation of fluorine into organic molecules often enhances metabolic stability and bioavailability. Fluorinated compounds can exhibit improved binding affinity to biological targets, making them valuable in the development of pharmaceuticals .
  • Antibacterial Activity : Research indicates that derivatives of this compound can exhibit significant antibacterial properties. For instance, studies have demonstrated that similar compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli by reducing minimum inhibitory concentrations (MICs).
AntibioticMIC Before Combination (µg/mL)MIC After Combination (µg/mL)
Ofloxacin324
Lomefloxacin162

Organic Synthesis

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene serves as a key building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as:

  • Acetalization Reactions : The compound can participate in acetalization reactions with carbonyls under acid-catalyzed conditions, leading to the formation of acetals which are useful intermediates in organic synthesis .
  • Reagent in Organic Transformations : The compound acts as a reagent in numerous reactions, including nucleophilic substitutions and cross-coupling reactions, facilitating the formation of diverse chemical architectures .

Potential Therapeutic Applications

Research has indicated potential applications in various therapeutic areas:

  • Anticancer Activity : Compounds with similar structural motifs have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through targeted interactions with cancer cell receptors.
  • Neuropharmacological Effects : The compound's ability to penetrate the blood-brain barrier may position it as a candidate for neurological disorders treatment, although further studies are required to confirm these effects .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of a derivative of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene when combined with fluoroquinolone antibiotics. The results showed significant reductions in MIC values against multi-resistant bacterial strains, suggesting potential for use in combination therapies.

Case Study 2: Drug Design Innovations

A recent investigation into fluorinated compounds revealed that modifications like those found in 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene could lead to improved pharmacokinetic properties compared to non-fluorinated analogs. This study emphasizes the importance of fluorine in enhancing drug-like properties during the drug discovery process .

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

The table below compares 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene with analogs differing in substituents at the 4-position or adjacent positions:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
4-(Bromomethyl)-2-fluoro-1-methoxybenzene BrCH₂ (4), F (2), OCH₃ (1) C₈H₇BrFO Intermediate in Suzuki coupling; higher reactivity due to Br leaving group
4-(Chloromethyl)-2-fluoro-1-methoxybenzene ClCH₂ (4), F (2), OCH₃ (1) C₈H₇ClFO B.p. 62°C; used in nucleophilic substitutions
4-(Difluoromethyl)-2-fluoro-1-methylbenzene CF₂H (4), F (2), CH₃ (1) C₈H₇F₃ Lipophilic; potential agrochemical intermediate
1-(Dimethoxymethyl)-4-methoxy-2-methylbenzene CH(OCH₃)₂ (1), OCH₃ (4), CH₃ (2) C₁₁H₁₆O₃ Enhanced steric hindrance; stabilizes radicals

Key Observations :

  • Electron Effects : The dimethoxymethyl group in the target compound is more electron-rich than halomethyl (Br/ClCH₂) or difluoromethyl (CF₂H) groups, favoring electrophilic aromatic substitution at specific positions.
  • Reactivity : Bromo- and chloromethyl analogs are prone to nucleophilic displacement (e.g., in SN2 reactions), whereas the dimethoxymethyl group is hydrolytically stable but can act as a masked aldehyde under acidic conditions .
Functional Group Comparisons in Heterocyclic Systems

Pyridine derivatives with dimethoxymethyl substituents, such as N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide (MW 396.20), highlight the impact of heteroatoms. Unlike the benzene-based target compound, pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., carbonic anhydrase-II inhibitors in ) .

Biological Activity

Chemical Structure and Properties

4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene features a fluorine atom and methoxy groups, which can influence its reactivity and biological interactions. The presence of these functional groups often enhances the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications.

Anticancer Activity

Research indicates that derivatives of fluorinated aromatic compounds can exhibit significant anticancer properties. For instance, compounds similar to 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes or receptors involved in tumorigenesis. For example, some studies have shown that fluorinated compounds can inhibit the activity of histone deacetylases (HDACs), leading to altered gene expression and reduced cancer cell viability .

Antiviral Activity

In addition to anticancer properties, certain fluorinated compounds have demonstrated antiviral activity. Research on similar structures has shown that modifications can enhance binding affinity to viral proteases, potentially leading to effective inhibitors against viruses such as HIV .

Antimicrobial Properties

Fluorinated compounds are also recognized for their antimicrobial properties. The introduction of fluorine atoms can enhance the interaction with bacterial membranes, leading to increased efficacy against various bacterial strains. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity .

Synthesis

The synthesis of 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene typically involves several steps, including:

  • Fluorination : Introduction of the fluorine atom using reagents like Selectfluor under controlled conditions.
  • Methoxy Group Introduction : Utilizing methylating agents to install methoxy groups at specific positions on the benzene ring.
  • Purification : Employing techniques such as chromatography to isolate the desired product in high purity.

Example Synthesis Pathway

StepReagentsConditionsYield
1Selectfluor0 °C77%
2Methyl iodideBase-mediated85%
3Chromatography-High purity

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM .

Antiviral Activity Assessment

Another investigation focused on the antiviral properties of fluorinated derivatives against HIV-1 protease. The study reported IC50 values in the nanomolar range, demonstrating potent antiviral activity compared to standard treatments .

Q & A

Q. Q1. What synthetic routes are optimal for preparing 4-(Dimethoxymethyl)-2-fluoro-1-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, halogenated intermediates like 4-(Bromomethyl)-2-fluoro-1-methoxybenzene ( ) are key precursors. Optimal conditions involve:

  • Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Temperature : 80–100°C to balance reaction rate and byproduct formation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    Yields typically range from 60–75%, with purity confirmed by GC-MS (see fragmentation patterns in ) and ¹H/¹³C NMR (structural confirmation via methoxy/dimethoxymethyl proton signals) .

Q. Q2. How can researchers validate the purity of this compound, and what analytical techniques are critical?

Methodological Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–14 min; ).
  • Mass Spectrometry : Characteristic fragments include m/z 198.19 [M+H]⁺ () and fluoro-substituted aromatic ring ions.
  • NMR : Key peaks: δ 3.3–3.5 ppm (dimethoxymethyl CH₃), δ 6.8–7.2 ppm (fluorinated aromatic protons) .

Advanced Research: Mechanistic and Functional Studies

Q. Q3. How do electronic effects of the dimethoxymethyl and fluoro substituents influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

  • Substituent Effects : The fluoro group is electron-withdrawing (-I), directing EAS to the meta position, while dimethoxymethyl is electron-donating (+I/+M), favoring para substitution. Computational studies (e.g., DFT) are recommended to model competing directing effects.
  • Experimental Validation : Compare reactivity with analogs like 4-Methoxy-2-methyl-1-methylsulfanyl-benzene () to isolate substituent contributions .

Q. Q4. What strategies resolve contradictions in regioselectivity observed during functionalization?

Methodological Answer:

  • Competitive Experiments : Use isotopic labeling (e.g., deuterated substrates) to track substitution patterns (similar to methods in ).
  • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time. For example, low temperatures (0–25°C) favor kinetic meta products, while higher temperatures (80°C) shift to para (thermodynamic) .

Advanced Research: Application-Oriented Design

Q. Q5. How can this compound serve as a precursor for bioactive molecules or materials?

Methodological Answer:

  • Pharmaceutical Intermediates : Modify the dimethoxymethyl group to introduce amines or carboxylates (e.g., N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide in ).
  • Materials Science : Polymerize via Suzuki coupling (using brominated derivatives; ) to create fluorinated aromatic polymers for optoelectronics .

Q. Q6. What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Optimize stoichiometry of halogenating agents (e.g., PBr₃ vs. NBS) to minimize di-substituted byproducts.
  • Purification : Use preparative HPLC or silica gel chromatography (hexane/ethyl acetate gradients; ).
  • Yield vs. Purity Trade-offs : Implement inline FTIR monitoring to track reaction progression and terminate at optimal conversion .

Data Contradictions and Resolution

Q. Q7. How to interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility of the dimethoxymethyl group may cause splitting variations. Use variable-temperature NMR (e.g., –40°C to 25°C) to "freeze" rotamers.
  • Reference Standards : Cross-validate with 5-(dimethoxymethyl)-2-fluorobenzaldehyde (), which shares structural motifs .

Safety and Handling

Q. Q8. What safety protocols are critical given the compound’s fluorinated and methoxy substituents?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Fluorinated aromatics require nitrile gloves and fume hoods (per ).
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration. Avoid aqueous release due to potential bioaccumulation .

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